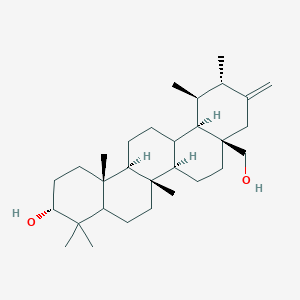
Tamarixol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamarixol is a natural compound that is isolated from the Tamarix species of plants. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
Tamarixol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Tamarixol has also been found to possess antioxidant properties and has been shown to scavenge free radicals and reduce oxidative stress.
Mécanisme D'action
The mechanism of action of Tamarixol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For instance, Tamarixol has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation. Tamarixol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
Tamarixol has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Tamarixol has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In addition, Tamarixol has been shown to reduce the levels of inflammatory cytokines and chemokines, which are associated with inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Tamarixol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant sources. It has been extensively studied for its biological activities and has been found to possess a wide range of therapeutic applications. However, Tamarixol also has some limitations. It is a relatively complex compound that requires several purification steps. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Tamarixol. One area of research is to elucidate its mechanism of action and identify its molecular targets. This will help to design more targeted therapies for various diseases. Another area of research is to investigate the potential of Tamarixol as a chemopreventive agent. This involves studying its effects in preventing the development of cancer. Finally, more research is needed to investigate the safety and efficacy of Tamarixol in humans. This will help to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
Tamarixol can be synthesized from the leaves and stems of Tamarix species of plants. The extraction process involves the use of solvents such as methanol, ethanol, and chloroform. The extract is then subjected to various purification processes, including column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained in the form of a white or yellowish powder.
Propriétés
Numéro CAS |
119708-41-7 |
|---|---|
Nom du produit |
Tamarixol |
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(3R,6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-2,3,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydro-1H-picen-3-ol |
InChI |
InChI=1S/C30H50O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-26,31-32H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,25-,26-,28+,29+,30+/m1/s1 |
Clé InChI |
SEMDMGSTKZEUNY-DSNHVYDHSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)CO)C |
SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C |
SMILES canonique |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C |
Synonymes |
tamarixol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




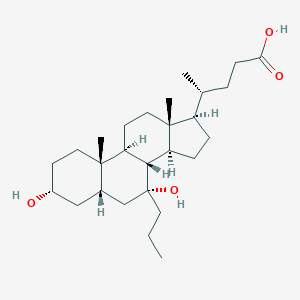
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)

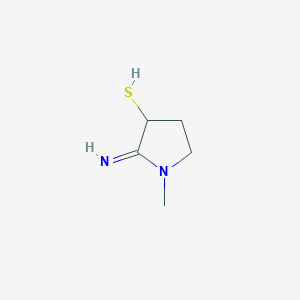

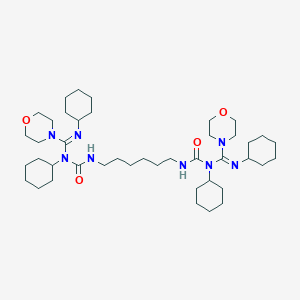
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)
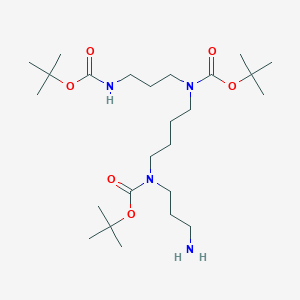
![Phosphorous acid, 2-[2-[[bis(isodecyloxy)phosphino]oxy]propoxy]-1-methylethyl isodecyl phenyl ester](/img/structure/B38503.png)
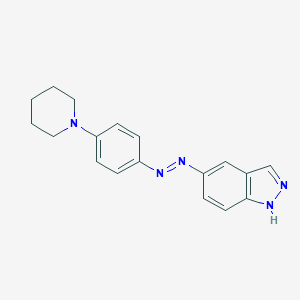
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
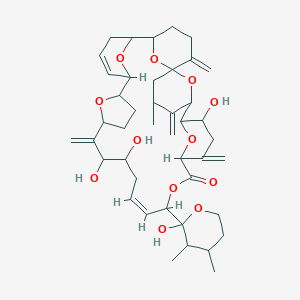
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)